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Methyl 1,2,4-Triazole-3-carboxylate-13C2

Cat. No.: B1157858
M. Wt: 129.09
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,2,4-Triazole-3-carboxylate-13C2, also known as this compound, is a useful research compound. Its molecular formula is C₂¹³C₂H₅N₃O₂ and its molecular weight is 129.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂¹³C₂H₅N₃O₂

Molecular Weight

129.09

Synonyms

Methyl 1H-1,2,4-Triazole-3-carboxylate-13C2;  s-Triazole-3-carboxylic Acid Methyl Ester-13C2;  3-Methoxycarbonyl-1,2,4-triazole-13C2;  Methyl 4H-1,2,4-Triazole-3-carboxylate-13C2

Origin of Product

United States

Synthetic Methodologies for Methyl 1,2,4 Triazole 3 Carboxylate 13c2 and Its Precursors

The synthesis of Methyl 1,2,4-Triazole-3-carboxylate-13C2 necessitates the strategic incorporation of two carbon-13 atoms into the molecule. The choice of synthetic route is dictated by the availability of labeled starting materials and the desire to avoid hazardous reagents and complex purification steps.

A prominent and safer synthetic approach for the unlabeled compound, which can be adapted for isotopic labeling, avoids the use of explosive diazonium salt intermediates. google.com This method utilizes thiosemicarbazide (B42300) and oxalic acid as primary starting materials. google.com To produce the desired ¹³C₂ labeled target, commercially available ¹³C₂-oxalic acid would be used.

The proposed synthetic pathway involves three main steps:

Desulfurization: The mercapto group on the triazole intermediate is removed using an oxidizing agent like nitric acid. google.com

Esterification: The final step involves the esterification of the resulting ¹³C₂-labeled 1,2,4-triazole-3-carboxylic acid with methanol (B129727) under acid catalysis to yield the target compound, this compound. google.com

An alternative, though potentially more complex, route could involve the carboxylation of a pre-formed 1,2,4-Triazole-¹³C₂ ring. However, the former method, starting with ¹³C₂-oxalic acid, offers a more direct and controlled incorporation of the isotopic labels into the desired positions—one in the triazole ring and one in the carboxylate group.

Table 1: Proposed Synthetic Route for this compound

StepReactant 1Reactant 2Key TransformationLabeled Intermediate/Product
1Thiosemicarbazide¹³C₂-Oxalic acidCondensation & Cyclization5-mercapto-1,2,4-triazole-3-carboxylic acid-¹³C₂
2Intermediate from Step 1Nitric AcidDesulfurization1,2,4-triazole-3-carboxylic acid-¹³C₂
3Intermediate from Step 2MethanolEsterificationThis compound

Considerations for Maintaining Isotopic Fidelity During Synthesis

During the synthesis of isotopically labeled compounds, it is paramount to ensure that the isotopes remain in their designated positions and that their enrichment is not diluted. This is known as maintaining isotopic fidelity.

Isotopic Scrambling and Loss: A primary concern is the potential for isotopic scrambling or complete loss of the label. For instance, harsh reaction conditions, such as excessively high temperatures or extreme pH, could potentially lead to decarboxylation of the triazole-carboxylic acid intermediate. This would result in the loss of the ¹³C label from the carboxyl group, yielding a singly-labeled product and compromising the integrity of the final compound. nih.gov Therefore, reaction conditions must be carefully controlled to be mild enough to prevent side reactions that could cleave the C-C bond containing the labels.

Analytical Verification: To confirm the isotopic purity and the precise location of the labels, a combination of analytical techniques is employed. wikipedia.org

Mass Spectrometry (MS): This is the primary tool for confirming the successful incorporation of the labels. wikipedia.orgrsc.org The molecular weight of Methyl 1,2,4-Triazole-3-carboxylate-13C2 is 129.09, which is two mass units higher than its unlabeled counterpart (127.10). sigmaaldrich.com High-resolution mass spectrometry can verify this M+2 mass shift, confirming that two ¹³C atoms have been incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is essential for determining the exact position of the labels. wikipedia.org The spectrum of a doubly labeled compound is more complex than that of a natural abundance sample but provides definitive proof of labeling. wikipedia.org Specifically, the presence of ¹³C-¹³C coupling constants would confirm that the two labeled carbon atoms are adjacent in the molecular structure, as expected from the synthetic route using ¹³C₂-oxalic acid. Proton NMR can also be useful, as the coupling between ¹³C and adjacent protons (¹³C satellites) provides additional structural confirmation. youtube.com

Table 2: Analytical Methods for Isotopic Fidelity Verification

TechniquePurposeExpected Observation for this compound
Mass Spectrometry (MS)Confirms isotopic enrichment and molecular weight.A molecular ion peak at m/z corresponding to the M+2 value.
¹³C NMR SpectroscopyDetermines the position of ¹³C labels and confirms their connectivity.Two distinct ¹³C signals with observable ¹³C-¹³C coupling.
¹H NMR SpectroscopyProvides structural information and can show coupling to ¹³C.Characteristic proton signals with ¹³C satellite peaks.

Optimization of Reaction Conditions and Yields in Labeled Compound Synthesis

Elucidation of Reaction Pathways and Intermediates

Carbon-13 labeling is instrumental in verifying proposed reaction mechanisms and identifying transient intermediates. In the synthesis of the 1,2,4-triazole (B32235) ring itself, which can be formed through various routes such as the cyclization of amidrazones or the reaction of nitriles with hydrazine, isotopic labeling can confirm the precise sequence of bond formations.

For instance, in a potential synthetic route, the ¹³C labels in Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂ act as reporters. The chemical shifts of the labeled carbons and, crucially, the ¹³C-¹³C coupling constant (J-coupling) between them, provide a unique signature for the intact C3-carboxylate bond. If a proposed mechanism involves the cleavage of this bond and subsequent reformation, the loss of this coupling would be observable. Similarly, tracking the chemical shift of the labeled C3 ring carbon can differentiate between possible regioisomeric products during cycloaddition reactions, a common strategy for forming heterocyclic rings. frontiersin.orgnih.gov

Table 1: Hypothetical ¹³C NMR Data for Tracing a Reaction Pathway This table illustrates how ¹³C NMR data could be used to follow a reaction. The chemical shifts (δ) are representative values.

Compound StageLabeled CarbonExpected Chemical Shift (δ, ppm)Key Observation
Precursor A + Precursor B¹³C-labeled nitrile group~120 ppmDistinct signals for starting materials.
¹³C-labeled carbonyl group~170 ppm
Reaction Intermediate (e.g., open-chain)¹³C1VariableAppearance of new signals corresponding to a transient species. No J-coupling between labeled carbons.
¹³C2Variable
Final Product (Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂)Ring C3-¹³C~145 ppmCharacteristic signals for the final product with observable ¹J(¹³C,¹³C) coupling, confirming the C3-carboxylate bond.
Carboxylate ¹³C=O~160 ppm

Studies on Tautomerism and Isomerization Processes within the Triazole Ring

1,2,4-Triazoles are known to exist as a mixture of tautomers, primarily the 1H, 2H, and 4H forms. researchgate.netnih.gov These tautomers can interconvert rapidly, and their relative populations are often influenced by substitution patterns, solvent, and temperature. Distinguishing between these isomers can be challenging, but ¹³C NMR spectroscopy provides a powerful tool for this purpose. researchgate.net

The chemical environment of the ring carbons is distinct in each tautomer. By using Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂, the signal for the labeled C3 carbon becomes a sensitive probe for the tautomeric state. The electronic distribution changes significantly depending on which nitrogen atom is protonated, leading to measurable differences in the ¹³C chemical shift of the adjacent C3. In cases of rapid interconversion, a time-averaged signal is observed, the position of which can provide information on the equilibrium constant. Theoretical calculations combined with experimental NMR data can lead to a definitive assignment of the predominant tautomeric form in a given medium. nih.gov

Table 2: Predicted ¹³C Chemical Shifts for Tautomers of a Labeled 1,2,4-Triazole This table shows hypothetical chemical shifts for the labeled C3 carbon in different tautomeric forms. The variation allows for their identification.

TautomerStructurePredicted C3-¹³C Chemical Shift (δ, ppm)
1H-tautomerN-protonated at position 1~145.2
2H-tautomerN-protonated at position 2~155.8
4H-tautomerN-protonated at position 4~145.0

Solvent Effects and Catalytic Mechanisms in Triazole Formation

The synthesis of substituted triazoles often involves catalysts, such as transition metals (e.g., copper, silver) or bases, and the choice of solvent can dramatically impact reaction yield and regioselectivity. nih.govacs.org Isotopic labeling helps to unravel the underlying mechanisms of these effects. For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a well-known method for synthesizing 1,2,3-triazoles, labeling can help understand the coordination of the substrate to the metal center. researchgate.net

In the context of 1,2,4-triazole synthesis, different solvents can alter the tautomeric equilibrium of reactants or intermediates, thereby favoring one reaction pathway over another. researchgate.net By using Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂ and monitoring the ¹³C NMR spectrum in various solvents (e.g., DMSO, DMF, THF), one can observe shifts in the labeled carbon signals that reflect solvent-solute interactions. acs.org This data can reveal specific hydrogen bonding or dipolar interactions that stabilize certain intermediates or transition states. Similarly, the interaction with a catalyst can perturb the electronic structure of the molecule, which is directly reported by the chemical shifts of the ¹³C-labeled atoms. Recent research has highlighted the use of functionalized metal-organic frameworks (MOFs) as efficient and recyclable catalysts for triazole synthesis, where the dual Lewis acidic and Brønsted basic sites play a key role. nih.gov

Examination of Bond Cleavage and Formation in Derivatization Reactions

Methyl 1,2,4-triazole-3-carboxylate (B8385096) is a versatile building block for creating more complex molecules through derivatization of its ester group. mdpi.comsigmaaldrich.com A common reaction is the conversion of the methyl ester to an amide, such as in the synthesis of the antiviral drug Ribavirin.

Using the dual-¹³C labeled compound is particularly advantageous here. During the amidation reaction (e.g., with ammonia (B1221849) or an amine), the C3-¹³C and carboxylate-¹³C signals can be monitored. The reaction progress can be followed by the disappearance of the methoxy (B1213986) signal in ¹H NMR and a characteristic shift in the carboxylate ¹³C signal as the ester is converted to an amide. The persistence of the ¹J(¹³C,¹³C) coupling throughout the reaction confirms that the C3-C(O) bond remains intact.

In more drastic reactions that might involve ring opening or cleavage of the substituent, the ¹³C labels provide definitive evidence. For example, under harsh conditions that could cause decarboxylation or cleavage of the C-N bond in the ring researchgate.net, the disappearance of one or both ¹³C signals, or the loss of their mutual coupling, would unambiguously signal that bond scission has occurred. This precise tracking is invaluable for mapping the reactivity and stability of the triazole scaffold.

Table 3: Monitoring a Derivatization Reaction with ¹³C NMR This table illustrates the expected NMR changes during the conversion of the labeled ester to an amide.

CompoundLabeled CarbonExpected Chemical Shift (δ, ppm)¹J(¹³C,¹³C) Coupling
Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂ (Starting Material)Ring C3-¹³C~145Present
Ester ¹³C=O~160
1,2,4-Triazole-3-carboxamide-¹³C₂ (Product)Ring C3-¹³C~146Present
Amide ¹³C=O~163

Advanced Spectroscopic Characterization and Structural Analysis

Application of 13C NMR Spectroscopy for Mechanistic and Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2,4-triazole (B32235) derivatives. The presence of the ¹³C₂-label in Methyl 1,2,4-Triazole-3-carboxylate-13C2 enhances the sensitivity and utility of this technique, allowing for more precise structural and mechanistic studies.

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. ijsr.netnih.gov The position of the substituent and the electronic environment of the ring atoms significantly influence which tautomer is predominant. nih.gov 13C NMR spectroscopy is a powerful method for distinguishing between these tautomers in solution. ijsr.netncl.res.in The chemical shifts of the two carbon atoms within the triazole ring (C3 and C5) are particularly sensitive to the tautomeric state and the nature of the substituents.

For substituted 1,2,4-triazoles, the chemical shift values provide a clear indication of the electronic distribution within the heterocyclic ring. For instance, in 3-substituted-1,2,4-triazoles, the C3 and C5 carbons exhibit distinct chemical shifts. Theoretical and physical studies have shown that for many 3-substituted and 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally the most stable form. ijsr.netnih.gov In the case of 3-mercapto-1,2,4-triazoles, which exist in thione-thiol tautomeric forms, the 13C NMR signal for the C=S carbon in the thione form typically appears at a downfield shift of around 169.00–169.10 ppm. oup.com For Methyl 1,2,4-Triazole-3-carboxylate (B8385096), the electron-withdrawing nature of the carboxylate group at the C3 position influences the chemical shifts of both C3 and C5. The introduction of the ¹³C labels at the C3 and C5 positions would result in strong signals for these carbons, facilitating their unambiguous assignment.

The solvent can also play a crucial role in the tautomeric equilibrium, and 13C NMR is effective in studying these solvent effects. researchgate.net For example, the 13C NMR chemical shifts for 1,2,3-triazole-4-carboxylic acids show slight variations in different deuterated solvents like methanol-d₄ and DMSO-d₆, reflecting changes in intermolecular interactions and tautomeric populations. mdpi.com

Table 1: Representative 13C NMR Chemical Shifts for Substituted 1,2,4-Triazoles Note: Data is for analogous, non-isotopically labeled compounds and may vary based on substitution and solvent.

CompoundCarbon AtomChemical Shift (ppm)SolventReference
3-phenyl-1H-1,2,4-triazol-5-amineC3158.2DMSO-d6 rsc.org
C5155.8DMSO-d6 rsc.org
3-methylthio-5-amino-1,2,4-triazoleC3Varies- researchgate.net
C5Varies- researchgate.net
4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thioneC=S150-160- ijsr.net
C=N164-173- ijsr.net
3-methyl-1H-1,2,4λ4-triazole-5-amineC(NH2)171.5DMSO-d6 ufv.br

Coupling Constant Analysis (J-coupling) for Conformational and Connectivity Studies

J-coupling, or scalar coupling, observed in NMR spectra provides through-bond connectivity information. In ¹³C-labeled this compound, several types of coupling constants are of interest:

¹J(C,H): One-bond coupling between carbon and directly attached hydrogen atoms.

ⁿJ(C,C): Carbon-carbon couplings, which are particularly informative in ¹³C₂-labeled molecules for confirming the adjacency of the labeled carbons.

ⁿJ(C,N): Couplings between carbon and nitrogen atoms, which can be observed in ¹⁵N-enriched samples or sometimes with the natural abundance of ¹⁵N.

Proton-coupled ¹³C NMR spectra are instrumental in unambiguously determining the structures of isomeric triazole derivatives. researchgate.net The magnitude of these coupling constants is dependent on factors such as hybridization, bond angles, and dihedral angles, thus offering insights into the molecule's conformation. For aromatic heterocyclic compounds like triazoles, long-range coupling constants are valuable for distinguishing between isomers. ipb.pt

Time-resolved NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. manchester.ac.uk It allows for the simultaneous observation and quantification of reactants, intermediates, and products. The synthesis of triazoles, such as through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," can be effectively monitored using NMR. nih.govacs.org

By acquiring a series of ¹H or ¹³C NMR spectra over time, kinetic data can be extracted by integrating the signals corresponding to each species. manchester.ac.uk The use of this compound would be particularly advantageous for monitoring reactions involving the triazole ring itself. The enhanced signals from the ¹³C-labeled carbons would allow for more accurate and sensitive tracking, even at low concentrations, providing detailed mechanistic and kinetic information about the reaction pathway. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Chemical State Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are highly sensitive to the chemical environment, bonding, and intermolecular forces.

For 1,2,4-triazole derivatives, key vibrational bands include:

N-H stretching: Typically observed in the region of 3100-3200 cm⁻¹. The position and shape of this band are sensitive to hydrogen bonding. ijsr.net

C=O stretching: The ester carbonyl group in Methyl 1,2,4-Triazole-3-carboxylate gives rise to a strong absorption band, usually in the 1700-1750 cm⁻¹ range. Its frequency can shift depending on conjugation and intermolecular interactions.

C=N and N=N stretching: These ring stretching vibrations occur in the 1400-1600 cm⁻¹ region and are characteristic of the triazole ring. researchgate.net

Ring deformation modes: Bands corresponding to the deformation of the triazole ring are also observed at lower frequencies. researchgate.net

Studies on triazoles have shown that association in the condensed phase through hydrogen bonding can cause significant shifts in the fundamental vibrational frequencies. researchgate.netresearchgate.net For example, the study of fluorinated 1,2,3-triazole derivatives showed that intermolecular hydrogen bonds involving the N-H group and other acceptors significantly affect the absorption band locations in the IR and Raman spectra. rsc.org The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for detailed assignment of vibrational modes and a deeper understanding of the intermolecular forces governing the solid-state structure. researchgate.netnih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Triazole Derivatives Note: Frequencies are approximate and depend on the specific molecule and its environment.

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H Stretch3100 - 3200 ijsr.net
C-H Stretch (aromatic)3000 - 3100 researchgate.net
C=O Stretch (ester)1700 - 1750 researchgate.net
C=N / Ring Stretch1400 - 1600 researchgate.net
Triazole Ring Deformation~1530 researchgate.net
Ring Breathing/Stretching1195 - 1230 researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not available, analysis of closely related analogues provides critical structural benchmarks.

For example, the crystal structure of Methyl 1H-1,2,3-triazole-4-carboxylate reveals an essentially planar molecule. nih.gov The solid-state packing is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov Similarly, studies on other N-rich triazole derivatives have elucidated their molecular conformations, including details on bond lengths, bond angles, and the planarity of the triazole ring. mdpi.com X-ray analysis of a fused triazolo-thiadiazole derivative confirmed the molecular structure and revealed that the crystal packing was dominated by non-covalent interactions such as N···H, S···H, and C···C contacts. mdpi.com These studies highlight how intermolecular forces, particularly hydrogen bonding and π-stacking, dictate the supramolecular architecture of triazole compounds in the solid state. mdpi.commdpi.com

Table 3: Illustrative Crystallographic Data for a Triazole Analogue (Methyl 1H-1,2,3-triazole-4-carboxylate)

ParameterValueReference
Chemical FormulaC₄H₅N₃O₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)3.8823 (7) nih.gov
b (Å)17.499 (3) nih.gov
c (Å)8.8171 (17) nih.gov
β (°)100.938 (3) nih.gov
Volume (ų)588.12 (19) nih.gov

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for the analysis of isotopically labeled compounds. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC-MS), is employed for two primary purposes: determining isotopic purity and elucidating fragmentation pathways. almacgroup.comresearchgate.net

Isotopic Purity Analysis: The incorporation of two ¹³C atoms results in a molecular weight that is two mass units higher than the corresponding unlabeled compound. HRMS can resolve the signals from the labeled compound (M+2), the unlabeled compound (M), and the compound with a single ¹³C label (M+1). almacgroup.comalmacgroup.com The isotopic purity is calculated from the relative abundances of these isotopolog ions after correcting for the natural isotopic contributions of other atoms in the molecule. researchgate.net This analysis is vital for confirming the successful and complete incorporation of the heavy isotopes during synthesis. nih.govrsc.org

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study how the molecule breaks apart upon energization (collision-induced dissociation). The fragmentation pattern provides structural confirmation. For 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring. researchgate.net A characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂). rsc.org However, other cleavages, such as the loss of HCN or cleavage of substituent groups, are also common. rsc.org In some cases, rearrangement processes can occur prior to fragmentation. nih.gov For example, studies on 1,2,4-triazole-3-thiones have detailed the specific fragmentation pathways and ion decay patterns under electrospray ionization (ESI) conditions. nuph.edu.ua The fragmentation of nitro-substituted triazoles can involve the loss of the nitro group or the dissociation of a hydrogen radical. nih.gov The specific fragmentation pathways for Methyl 1,2,4-Triazole-3-carboxylate would likely involve initial loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group, followed by cleavage of the triazole ring.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by approximating the electron density of a many-body system. For 1,2,4-triazole (B32235) derivatives, DFT calculations are routinely used to explore spectroscopic parameters, electronic structure, and reactivity. tubitak.gov.trnih.gov

DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a powerful approach for predicting NMR chemical shifts. researchgate.netnih.gov This technique calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) for direct comparison with experimental spectra. The accuracy of these predictions is influenced by the choice of the exchange-correlation functional, the basis set, and the method for calculating isotropic shielding. acs.org

For Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂, the GIAO/DFT approach can predict the chemical shifts for all carbon atoms. The presence of the ¹³C₂ label does not alter the chemical shift values but ensures that the signals from these specific carbons are readily detected in a ¹³C NMR experiment. Studies on similar heterocyclic systems have shown that while standard functionals like B3LYP can provide good results, long-range corrected functionals may offer improved accuracy. researchgate.netacs.org However, challenges can arise, and calculated shifts for heterocyclic systems containing sulfur, for example, have shown less than satisfactory correlation with experimental values, suggesting that the specific heteroatoms in the ring are a critical factor. researchgate.net

Recent advancements have integrated DFT calculations with 3D graph neural networks (GNNs) to further refine prediction accuracy, achieving mean absolute errors (MAE) as low as 0.944 ppm for ¹³C chemical shifts across large datasets. nih.gov

Table 1: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a 1,2,4-Triazole Derivative Note: This table is illustrative, based on data for related compounds, as specific experimental data for Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂ is not available in the cited sources.

Atom PositionFunctional/Basis SetCalculated δ (ppm)Experimental δ (ppm)
C3B3LYP/6-311G147.32150.02
C5B3LYP/6-311G149.24148.46

This interactive table demonstrates the typical level of agreement between calculated and experimental ¹³C NMR chemical shifts for triazole ring carbons, based on findings for similar structures. researchgate.net

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine key reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govntu.edu.iq

For 1,2,4-triazole derivatives, the HOMO and LUMO are typically distributed across the heterocyclic ring system. researchgate.netnih.gov The introduction of substituents, such as the methyl carboxylate group, can modulate the energies and distribution of these frontier orbitals. Studies on various triazoles show that the HOMO-LUMO gap can be used to explain the relative bioactivity of different derivatives. nih.gov

The molecular electrostatic potential (MEP) map is another valuable descriptor derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2,4-triazoles, the nitrogen atoms are typically the most electron-rich sites, making them susceptible to protonation or coordination with electrophiles. dnu.dp.uaresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Representative Triazole Derivatives Note: This table presents typical values from DFT calculations on related triazole structures to illustrate the concept.

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO) (eV)Reference
Triazole-Schiff base hybrid 1-6.65-2.014.64 nih.gov
Triazole-Schiff base hybrid 2-6.68-2.004.68 nih.gov
3-Mercapto-4-methyl-4H-1,2,4-triazole-6.53-1.415.12 researchgate.net

This interactive table showcases how HOMO, LUMO, and the energy gap vary between different triazole derivatives, providing insight into their relative stability and reactivity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Reaction Mechanisms and Adsorption Processes

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate everything from protein-ligand binding to reaction dynamics in solution. These simulations are particularly useful for understanding how molecules like Methyl 1,2,4-Triazole-3-carboxylate (B8385096) interact with their environment, such as binding to a biological target or adsorbing onto a surface. frontiersin.orgnih.gov

In the context of drug design, MD simulations have been used extensively to investigate the binding mechanisms of triazole-based inhibitors to enzymes like CYP51. frontiersin.orgnih.gov These studies reveal how the inhibitor stabilizes within the binding cavity, identifying key interactions (e.g., hydrophobic interactions, hydrogen bonds) that drive binding affinity. frontiersin.orgpensoft.net Similarly, MD simulations can be employed to study the adsorption of triazole derivatives on metal surfaces, which is relevant to their application as corrosion inhibitors. acs.org The simulations can model the orientation of the molecule on the surface and the stability of the resulting adlayer. acs.org A typical MD simulation involves solvating the system in a water box, neutralizing it with ions, and then simulating its evolution over time (e.g., 100-200 ns) using a force field like AMBER or CGenFF. nih.govpensoft.net

Quantum Chemical Modeling of Tautomeric Equilibria and Isomer Stability

The 1,2,4-triazole ring is subject to prototropic tautomerism, meaning the hydrogen atom attached to a nitrogen can migrate to other nitrogen atoms in the ring. ijsr.net For a monosubstituted 1,2,4-triazole, three tautomers are generally possible: the 1H, 2H, and 4H forms. The relative stability of these tautomers is critical as it dictates the molecule's structure, reactivity, and interactions. researchgate.netresearchgate.net

Quantum chemical calculations, typically using DFT (e.g., B3LYP or M06-2X functionals) with a suitable basis set (e.g., 6-311++G(d,p)), are the primary tools for investigating tautomeric equilibria. tubitak.gov.trresearchgate.netresearchgate.net By calculating the Gibbs free energy of each possible tautomer in both the gas phase and in solution (using a continuum solvent model like IEFPCM or SMD), researchers can predict the most stable form and the equilibrium constants between tautomers. tubitak.gov.trresearchgate.net For many 1,2,4-triazole derivatives, studies have shown that the 1H and 2H tautomers are often more stable than the 4H form. researchgate.netresearchgate.net The specific substitution pattern on the triazole ring significantly influences the tautomeric preference. researchgate.net

Table 3: Calculated Relative Stabilities of Tautomers for a Generic C-Substituted 1,2,4-Triazole Note: This table is illustrative of general findings in the literature. The specific energies for Methyl 1,2,4-Triazole-3-carboxylate would require dedicated calculation.

Tautomeric FormRelative Gibbs Free Energy (kcal/mol)Stability Ranking
1H-tautomer0.00 (Reference)1 (Most Stable)
2H-tautomer+0.5 to +2.02
4H-tautomer> +5.03 (Least Stable)

This interactive table summarizes the typical stability order for 1,2,4-triazole tautomers as determined by quantum chemical calculations, showing the 4H form to be significantly less stable. researchgate.netresearchgate.net

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanisms of chemical reactions, including synthesis and decomposition, requires mapping the potential energy surface that connects reactants to products. Computational chemistry allows for the detailed investigation of reaction pathways, the identification of transition states (TS), and the calculation of activation energies (energy barriers). nih.gov

For triazole-based compounds, this type of analysis is crucial for designing stable energetic materials and for optimizing synthetic routes. nih.govrsc.org For instance, theoretical studies on the thermal decomposition of 1,2,4-triazole have identified initial decomposition steps, such as H-transfer or ring-opening, and calculated their respective energy barriers. nih.gov The higher energy barrier for the initial decomposition of the 1,2,4-triazole skeleton compared to the 1,2,3-triazole skeleton (approx. 52 kcal/mol vs. 45 kcal/mol) explains its greater thermal stability. nih.gov

When functional groups like nitro groups are present, additional, competitive decomposition channels emerge. nih.gov For the synthesis of triazoles, such as through [3+2] cycloaddition reactions, computational analysis can rationalize the observed regioselectivity by comparing the activation barriers of competing pathways leading to different isomers. acs.org These calculations provide a deep, mechanistic understanding that complements experimental observations. rsc.orgacs.org

Reactivity and Derivatization Studies

Functional Group Transformations of the Carboxylate Moiety

The methyl ester group of Methyl 1,2,4-Triazole-3-carboxylate-13C2 is amenable to a variety of transformations, allowing for the introduction of diverse functionalities. These reactions primarily involve nucleophilic acyl substitution, reduction, and addition of organometallic reagents.

Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide (B78521) (LiOH). The resulting 1,2,4-triazole-3-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides, by coupling with amines.

Amidation

Direct conversion of the methyl ester to an amide, known as ammonolysis or amidation, can be accomplished by reacting the ester with ammonia (B1221849) or a primary or secondary amine. For example, treatment of methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate with a 10 M solution of ammonia in methanol (B129727) yields 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide. mdpi.com This reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by elimination of methanol.

Table 1: Examples of Amidation of Methyl 1,2,4-Triazole-3-carboxylate (B8385096) Derivatives

Starting Material Reagent Product Yield (%)
Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate 10 M NH3 in MeOH 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide 87

Reduction

The ester functionality can be reduced to a primary alcohol, yielding (1H-1,2,4-triazol-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. semanticscholar.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Reaction with Grignard Reagents

The reaction of Grignard reagents (R-MgX) with esters like methyl 1,2,4-triazole-3-carboxylate is expected to lead to the formation of tertiary alcohols. masterorganicchemistry.com This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup. masterorganicchemistry.com It is important to note that the acidic proton on the triazole ring will also react with the Grignard reagent, so an excess of the Grignard reagent is necessary. stackexchange.com

Regioselective Functionalization of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, and its functionalization can be achieved through various reactions, most notably alkylation. The presence of multiple nitrogen atoms makes regioselectivity a key consideration in these transformations.

Alkylation

The alkylation of the 1,2,4-triazole ring of methyl 1,2,4-triazole-3-carboxylate can lead to the formation of different regioisomers. However, methods have been developed to achieve high regioselectivity. One such method involves the use of silyl (B83357) derivatives. For instance, treatment of methyl 1,2,4-triazole-3-carboxylate with hexamethyldisilazane (B44280) (HMDS) followed by reaction with an alkyloxymethyl acetate (B1210297) in the presence of a Lewis acid like tin(IV) chloride (SnCl4) leads to the regioselective formation of the corresponding methyl 1-(alkyloxymethyl)-1,2,4-triazole-3-carboxylate. mdpi.com

Table 2: Regioselective Alkylation of Methyl 1,2,4-Triazole-3-carboxylate

Alkylating Agent Precursor Lewis Acid Product
Alkyloxymethyl acetate SnCl4 Methyl 1-(alkyloxymethyl)-1,2,4-triazole-3-carboxylate

Halogenation and Nitration

Direct halogenation or nitration of the 1,2,4-triazole ring can be challenging due to the electron-deficient nature of the carbon atoms. chemicalbook.com However, halogenated 1,2,4-triazole derivatives can be synthesized and subsequently used in cross-coupling reactions to introduce various substituents. researchgate.net The nitration of 1,2,3-triazoles has been reported, suggesting that similar reactions might be adaptable for 1,2,4-triazoles under specific conditions. rsc.org

Cycloaddition Reactions and Annulation Chemistry with Methyl 1,2,4-Triazole-3-carboxylate as a Component

The 1,2,4-triazole ring system can participate in cycloaddition and annulation reactions, leading to the formation of more complex fused heterocyclic systems.

Diels-Alder Reactions

While methyl 1,2,4-triazole-3-carboxylate itself is not a typical diene or dienophile, derivatives of 1,2,4-triazoles, such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), are known to be highly reactive dienophiles in Diels-Alder reactions. rsc.org This suggests that with appropriate functionalization, the triazole ring of methyl 1,2,4-triazole-3-carboxylate could be made to participate in such cycloadditions. Photochemical retro-Diels-Alder reactions have also been reported for triazole-containing systems. acs.org

Annulation Chemistry

Annulation reactions involving the 1,2,4-triazole ring can be used to construct fused bicyclic and polycyclic systems. For example, a Satoh-Miura type C-H activation/annulation has been reported for a 1,2,4-triazole motif appended with a pyridine (B92270) directing group, leading to a ring-opening and subsequent formation of a new heterocyclic system. nih.gov The annulation of nitriles with hydrazines is also a known method for the synthesis of 1,2,4-triazoles. researchgate.net

Formation of Metal Complexes for Coordination Chemistry Research

The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group in 1,2,4-triazole-3-carboxylic acid (derived from the hydrolysis of the methyl ester) are excellent donor sites for coordination with metal ions. This has led to the synthesis and characterization of a wide range of metal-organic frameworks (MOFs) and coordination polymers.

The coordination modes of the 1,2,4-triazole-3-carboxylate ligand are versatile, acting as a bridging ligand to form dinuclear, polynuclear, or polymeric structures. nih.gov The triazole ring can coordinate to metal centers through its nitrogen atoms, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. mdpi.com

Table 3: Examples of Metal Complexes with 1,2,4-Triazole-Carboxylate Ligands

Metal Ion Ligand Resulting Structure Type
Nickel(II) 1,2,4-triazole-3-carboxylic acid Dinuclear complex nih.gov
Copper(II) 1,2,4-triazole-3-carboxylic acid 1D coordination polymer nih.gov
Cobalt(III) 3-amino-1,2,4-triazole-5-carboxylic acid Dinuclear complex nih.gov
Zinc(II) 3-amino-1H-1,2,4-triazole-5-carboxylic acid Discrete mononuclear complex mdpi.com
Manganese(II) 3-amino-1H-1,2,4-triazole-5-carboxylic acid Discrete mononuclear complex mdpi.com
Cadmium(II) 3-amino-1H-1,2,4-triazole-5-carboxylic acid 1D polymeric chain mdpi.com
Copper(II) 1,2,4-triazol-4-yl-acetic acid 2D layer or 3D network acs.org

These studies demonstrate the rich coordination chemistry of the 1,2,4-triazole-3-carboxylate scaffold, highlighting its potential in the design of functional materials with interesting magnetic and structural properties. tandfonline.com

Unveiling the Role of this compound in Advanced Scientific Research

In the intricate world of chemical synthesis and analysis, isotopically labeled compounds serve as indispensable tools for elucidating complex mechanisms and pathways. Among these, this compound stands out as a specialized building block with significant applications in organic synthesis, chemical research, and materials science. The incorporation of two carbon-13 isotopes into its molecular structure provides a unique spectroscopic signature, enabling researchers to trace its journey through intricate chemical and biological processes.

Applications in Organic Synthesis and Chemical Research

The strategic placement of carbon-13 labels in Methyl 1,2,4-Triazole-3-carboxylate-13C2 makes it a powerful tool for a variety of research applications. Its utility spans from the synthesis of complex molecules to the development of sophisticated research probes.

The primary application of this compound is as an isotopically labeled building block. This allows for the introduction of a stable isotope label into a target molecule, which can then be tracked and quantified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov this compound serves as a key precursor for the synthesis of various labeled heterocyclic scaffolds. The triazole ring itself is a common feature in many bioactive molecules. nih.gov By using the 13C2-labeled starting material, researchers can synthesize these scaffolds with built-in isotopic labels. This is particularly valuable for studying the metabolic fate of drugs, understanding reaction mechanisms, and as internal standards in quantitative bioanalytical assays. The synthesis often involves cyclocondensation reactions with other reagents to form more complex fused heterocyclic systems. researchgate.net

Table 1: Examples of Labeled Heterocyclic Scaffolds Synthesized from this compound

Labeled Scaffold Potential Research Application
Labeled Triazolo[4,3-a]pyrimidines Investigation of kinase inhibitors' metabolic pathways
Labeled Triazolo[3,4-b]benzothiazoles Mechanistic studies of antimicrobial agents

This table presents potential applications based on the known synthesis of similar non-labeled scaffolds.

One of the most significant applications of Methyl 1,2,4-Triazole-3-carboxylate (B8385096) is in the synthesis of the antiviral drug Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). pharmaffiliates.commdpi.com Consequently, the 13C2-labeled version is a crucial starting material for producing isotopically labeled Ribavirin and other nucleoside analogues. nih.gov These labeled analogues are invaluable in chemical biology for a variety of purposes. For instance, they can be used to study the mechanism of action of antiviral drugs, investigate the enzymes involved in their metabolism, and conduct pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the 13C label allows for precise tracking of the nucleoside analogue within a biological system. nih.gov

The inherent properties of this compound make it an excellent choice for developing research probes and tracers. When incorporated into a larger molecule, the 13C2 label acts as a "beacon" that can be detected by sensitive analytical instruments. This allows researchers to follow the molecule's journey in a chemical reaction or a biological system, providing insights into reaction mechanisms, metabolic pathways, and drug-target interactions. For example, a drug candidate synthesized with this labeled precursor can be administered in a preclinical study, and its metabolites can be identified by the characteristic mass shift caused by the 13C isotopes.

The 1,2,4-triazole (B32235) moiety is known for its excellent coordination properties and its ability to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsc.edu These materials have a wide range of potential applications, including in gas storage, catalysis, and as sensory materials. The use of this compound in the synthesis of these materials allows for detailed structural and dynamic studies using solid-state NMR spectroscopy. The 13C label can provide information about the local environment of the triazole ring within the polymer structure and can help in understanding the interactions between the ligand and the metal centers. researchgate.net While less common than in life sciences, isotopic labeling in materials science is a growing field for gaining deeper insights into material properties. researchgate.netbohrium.com

Table 2: Potential Applications of 13C2-Labeled Triazole-Containing Materials

Material Type Research Focus with 13C Labeling
Coordination Polymers Elucidation of ligand-metal coordination and framework dynamics
Metal-Organic Frameworks (MOFs) Probing host-guest interactions and diffusion within pores

This table illustrates potential research areas where the labeled compound could provide significant insights.

Future Research Directions and Outlook

Development of Novel and Environmentally Benign Synthetic Approaches for Labeled Compounds

The synthesis of isotopically labeled compounds is often a complex and costly endeavor. Future research will prioritize the development of more efficient, scalable, and environmentally sustainable synthetic routes. A key focus is the incorporation of green chemistry principles to minimize hazardous waste and energy consumption. musechem.com Traditional methods can be time-consuming and expensive, making the production of deuterium-labeled compounds, for example, challenging to execute on a large scale. clearsynth.com

One promising avenue is the advancement of late-stage isotopic labeling, where isotopes are introduced in the final steps of a synthetic sequence. This approach is particularly valuable for complex molecules, as it avoids the need to carry expensive isotopes through a multi-step synthesis. acs.org For instance, a deconstruction-reconstruction strategy has been developed for pyrimidines, where the ring is opened and then reclosed with an isotopically enriched fragment, achieving high isotopic enrichment in a late-stage process. acs.org Similar strategies could be envisioned for the 1,2,4-triazole (B32235) core, potentially allowing for the efficient synthesis of Methyl 1,2,4-Triazole-3-carboxylate-13C2 from its unlabeled precursor.

Another area of intense research is the development of novel catalytic systems. For example, Pd/C catalysts have been used in facile and efficient tritium labeling methods that are environmentally benign and reduce radioactive waste. researchgate.net Exploring new catalysts for carbon-13 incorporation could lead to more direct and atom-economical syntheses. The use of micro-reactor technology also presents an opportunity to safely and efficiently handle expensive labeled reagents, minimizing waste and improving reaction control. researchgate.net

Table 1: Comparison of Synthetic Approaches for Labeled Compounds
ApproachDescriptionAdvantagesFuture Research Focus
Traditional Multi-Step Synthesis Incorporation of labeled precursors at an early stage of the synthesis.Well-established and reliable for many compounds.Improving overall yield and reducing step count.
Late-Stage Functionalization Introduction of the isotope in the final steps of the synthesis.Cost-effective for complex molecules; reduces loss of expensive isotopic material.Development of new site-selective reactions for isotope incorporation. acs.org
Catalytic Exchange Reactions Use of a catalyst to exchange an atom in the molecule with its isotope (e.g., H/D exchange). musechem.comPotentially single-step; can be highly efficient.Discovery of novel catalysts (e.g., iridium, ruthenium) for broader substrate scope and higher efficiency. musechem.com
Deconstruction-Reconstruction Cleavage of a core structure followed by rebuilding with labeled fragments. acs.orgAllows for high levels of isotopic enrichment in heterocyclic systems.Application to a wider range of heterocyclic cores, including triazoles.
Micro-reactor Technology Performing synthesis in continuous flow within micro-scale channels. researchgate.netEnhanced safety, better reaction control, reduced waste, efficient for small-scale synthesis. researchgate.netIntegration with real-time monitoring and automation for high-throughput synthesis.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies of Labeled Systems

Understanding reaction mechanisms is fundamental to optimizing chemical processes and discovering new reactivity. Isotopically labeled compounds like this compound are invaluable probes for these studies. The presence of the 13C label provides a spectroscopic handle that can be monitored in real-time. Future research will increasingly pair labeled compounds with advanced in situ spectroscopic techniques to gain a more dynamic and complete picture of a reaction as it happens. fu-berlin.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in situ reaction monitoring. By acquiring spectra at various time points during a reaction directly in the NMR tube, researchers can identify intermediates, determine reaction kinetics, and elucidate mechanistic pathways. selectscience.net The presence of the 13C2 label in the triazole ring would allow for direct observation of the core structure's transformation via 13C NMR, a less crowded and often more informative spectrum than 1H NMR. acs.org Future developments will likely focus on improving the sensitivity and temporal resolution of in situ NMR, perhaps through the use of hyperpolarization techniques or specialized flow-NMR probes, enabling the study of faster reactions and lower concentration species. beilstein-journals.org

Raman spectroscopy is another non-destructive technique well-suited for in situ analysis. nih.gov It can provide detailed structural information about molecules and is capable of detecting species that are difficult to observe with other methods, such as homonuclear diatomic molecules. nih.gov The isotopic shift induced by the 13C labels in this compound would alter the vibrational frequencies of the triazole ring, providing a unique signature to track its involvement in a reaction. arxiv.org The combination of Raman spectroscopy with isotope engineering has proven powerful for probing the doping states of individual graphene layers and could be similarly applied to study interactions and transformations in systems involving labeled triazoles. arxiv.org

Table 2: Future Applications of In Situ Spectroscopy for Labeled Systems
TechniqueInformation ProvidedAdvantage for Labeled CompoundsFuture Outlook
NMR Spectroscopy Structural identification of reactants, intermediates, and products; quantitative kinetic data. Direct observation of the labeled core (e.g., via 13C NMR) provides unambiguous tracking. acs.orgHigher field magnets, improved probe design for flow chemistry, and hyperpolarization for enhanced sensitivity. beilstein-journals.org
Raman Spectroscopy Vibrational modes, molecular structure, and bond information. nih.govIsotopic shifts provide a clear signal for tracking labeled molecules and studying surface interactions. arxiv.orgIncreased use of Surface-Enhanced Raman Spectroscopy (SERS) for higher sensitivity to probe low-concentration intermediates. nih.gov
FTIR Spectroscopy Functional group analysis and identification of transient species.Isotope-induced frequency shifts help to assign vibrational modes and confirm reaction steps. acs.orgDevelopment of more robust probes for harsh reaction conditions and coupling with other techniques for multi-modal analysis. fu-berlin.de
Mass Spectrometry (MS) Real-time analysis of reaction mixture composition by extracting small aliquots. fu-berlin.deThe mass shift from the 13C label provides a definitive way to track the fate of the molecule and its fragments.Improved interfaces for direct coupling of reaction vessels to mass spectrometers for continuous, real-time analysis.

Expansion of Computational Modeling for Predictive Reactivity and Isotopic Effects

Computational chemistry provides a powerful lens to understand and predict chemical phenomena, and its synergy with isotopic labeling studies is a rapidly growing field. Future research will focus on developing more accurate and efficient computational models to predict the reactivity of labeled compounds like this compound and to precisely calculate their kinetic isotope effects (KIEs). faccts.de The KIE, which is the change in reaction rate upon isotopic substitution, offers profound insights into the rate-determining step and transition state structure of a reaction. wikipedia.orgprinceton.edu

Predictive models are increasingly used to forecast sites of metabolism for drug-like compounds, often combining quantum mechanical calculations of reactivity with machine learning algorithms. optibrium.comnih.gov Expanding these models to explicitly account for the presence of heavy isotopes will be a key future direction. For this compound, this would mean predicting how the 13C labels influence its metabolic fate or its reactivity in a synthetic sequence. Quantum chemical calculations can be employed to determine the activation energies for reactions at different sites of the molecule, providing a mechanistic basis for observed reactivity. acs.org

Furthermore, the accurate prediction of KIEs through computational simulation is becoming a routine tool for validating proposed reaction mechanisms. faccts.denih.gov Models based on density functional theory (DFT) can calculate the vibrational frequencies of reactants and transition states for both the light (12C) and heavy (13C) isotopologues. These frequencies are then used to compute the zero-point energy differences that are the primary origin of the KIE. princeton.edu A close match between the computationally predicted KIE and the experimentally measured value provides strong evidence for a proposed mechanism. Future work will aim to refine these models to handle more complex systems and to incorporate quantum tunneling effects, which can be significant, especially for hydrogen isotope effects. wikipedia.orgacs.org

Exploration of New Methodological Applications as a Labeled Synthetic Intermediate

This compound is a labeled version of an important synthetic intermediate. pharmaffiliates.comshyzchem.com The unlabeled compound is a key precursor for the synthesis of Ribavirin, a broad-spectrum antiviral agent. chemicalbook.com Consequently, the primary application of the 13C2-labeled version is in the synthesis of labeled Ribavirin, which can then be used in mechanistic studies or as an internal standard in metabolic research.

However, the future utility of this compound extends far beyond this single application. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including antifungal, anticancer, and antiviral drugs. chemijournal.comfrontiersin.orgchemijournal.comnih.gov This labeled intermediate could therefore serve as a versatile building block for the synthesis of a diverse library of 13C-labeled, triazole-containing drug candidates or biological probes. nih.gov Such compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies during drug development. acs.org

Future research will likely explore the incorporation of this labeled triazole into novel molecular architectures. For example, it could be used in the construction of labeled metal-organic frameworks (MOFs) or coordination polymers, where the triazole ring acts as a ligand. chemijournal.com The 13C label would allow researchers to use solid-state NMR to probe the local environment of the triazole within the material, providing insights into its structure and guest-binding properties. Furthermore, as a stable, non-radioactive labeled compound, it is an ideal tool for mechanistic and kinetic studies in various fields, from agrochemical research to materials science. symeres.comtantuchemicals.com The expansion of its use will depend on the continued development of synthetic methodologies that leverage the unique reactivity of the triazole core.

Q & A

Q. What are the critical parameters for synthesizing Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂, and how does isotopic labeling impact reaction conditions?

Synthesis typically involves coupling ¹³C-labeled methyl groups to the triazole-carboxylic acid core. Key parameters include:

  • Reagent purity : Use of anhydrous conditions to prevent hydrolysis of intermediates .
  • Isotopic incorporation : Ensure stoichiometric excess of ¹³C-methylating agents (e.g., ¹³C-methyl iodide) to achieve >98% isotopic enrichment .
  • Reaction monitoring : Employ LC-MS or ¹³C-NMR to track isotopic incorporation and confirm product integrity .

Q. How should researchers characterize the purity and isotopic enrichment of this compound?

  • ¹³C-NMR : Directly quantify isotopic enrichment by comparing signal intensities of ¹³C-labeled carbons (e.g., methyl and carboxylate groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 129.09 for [M+H]⁺) and isotopic distribution .
  • HPLC : Reverse-phase chromatography with UV detection at 220–260 nm assesses chemical purity (>95% recommended for biological studies) .

Q. What safety protocols are recommended for handling this compound?

While not classified as hazardous under EU regulations, standard lab practices apply:

  • PPE : Gloves and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., methylating agents) .
  • Waste disposal : Segregate ¹³C-labeled waste for specialized processing to avoid environmental contamination .

Advanced Research Questions

Q. How does the ¹³C-labeling of Methyl 1,2,4-Triazole-3-carboxylate influence its application in metabolic tracing studies?

The ¹³C₂-label enables precise tracking in metabolic pathways via:

  • Isotopic flux analysis : Quantify incorporation into downstream metabolites using LC-MS/MS .
  • NMR-based metabolomics : Resolve positional ¹³C enrichment in complex biological matrices .
    Note: Optimize cell culture media to avoid ¹³C dilution from unlabeled carbon sources .

Q. What computational methods are suitable for studying the electronic effects of the triazole ring in this compound?

  • Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the carboxylate group) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes like CYP450) using software such as AutoDock Vina .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting melting points or NMR shifts) for this compound?

  • Batch variability : Compare synthetic routes (e.g., solvent choice, heating duration) to identify impurities affecting physical properties .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., polymorphism in triazole derivatives) .

Q. What strategies improve the stability of Methyl 1,2,4-Triazole-3-carboxylate-¹³C₂ in aqueous solutions for biological assays?

  • pH control : Store at pH 4–6 to minimize ester hydrolysis .
  • Lyophilization : Freeze-dry the compound and reconstitute in deuterated solvents for NMR studies .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving ¹³C-labeled methyl groups?

  • Catalyst optimization : Use Pd/Cu co-catalysts for Suzuki-Miyaura coupling to enhance efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve isotopic incorporation .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

  • Bioavailability : The methyl ester moiety may undergo rapid hydrolysis. Consider prodrug strategies or co-administration with esterase inhibitors .
  • Isotopic dilution : Use tracer doses (≤1 µM) to minimize metabolic interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.